Xanthen-9-one, 3-isopropoxy-4-(1-pyrrolidinyl)methyl-
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Overview
Description
Xanthen-9-one, 3-isopropoxy-4-(1-pyrrolidinyl)methyl- is a synthetic compound belonging to the xanthone family Xanthones are oxygen-containing heterocycles known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of xanthone derivatives, including Xanthen-9-one, 3-isopropoxy-4-(1-pyrrolidinyl)methyl-, typically involves several steps. One common method is the classical Grover, Shah, and Shah reaction, which uses polyphenols and salicylic acids heated with acetic anhydride as a dehydrating agent . Another approach involves the use of zinc chloride/phosphoryl chloride to produce xanthones with better yields and shorter reaction times .
Industrial Production Methods
Industrial production of xanthone derivatives often employs catalytic processes. For example, ytterbium, palladium, ruthenium, and copper catalysis are used to enhance reaction efficiency and selectivity . Microwave heating is also utilized to accelerate the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Xanthen-9-one, 3-isopropoxy-4-(1-pyrrolidinyl)methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the compound’s electronic properties.
Substitution: Substitution reactions, such as nucleophilic substitution, can replace specific substituents with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Reaction conditions often involve controlled temperatures and solvents to optimize yields and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized xanthone derivatives .
Scientific Research Applications
Xanthen-9-one, 3-isopropoxy-4-(1-pyrrolidinyl)methyl- has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules.
Biology: It exhibits biological activities such as anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of Xanthen-9-one, 3-isopropoxy-4-(1-pyrrolidinyl)methyl- involves its interaction with molecular targets and pathways. The compound’s structure allows it to modulate specific biological pathways, such as the Nrf2 pathway, which is involved in oxidative stress response . By enhancing Nrf2 translocation, the compound can exert antioxidant and anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
7-bromo-1,3-dihydroxy-9H-xanthen-9-one: Known for its potent biological activities.
1,3-dihydroxyxanthone: Exhibits significant inhibitory activities against cancer cell lines.
Uniqueness
Xanthen-9-one, 3-isopropoxy-4-(1-pyrrolidinyl)methyl- stands out due to its unique substituents, which enhance its chemical reactivity and biological activity.
Properties
CAS No. |
58741-68-7 |
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Molecular Formula |
C21H23NO3 |
Molecular Weight |
337.4 g/mol |
IUPAC Name |
3-propan-2-yloxy-4-(pyrrolidin-1-ylmethyl)xanthen-9-one |
InChI |
InChI=1S/C21H23NO3/c1-14(2)24-19-10-9-16-20(23)15-7-3-4-8-18(15)25-21(16)17(19)13-22-11-5-6-12-22/h3-4,7-10,14H,5-6,11-13H2,1-2H3 |
InChI Key |
FALWNRZSXQOCFM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3O2)CN4CCCC4 |
Origin of Product |
United States |
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